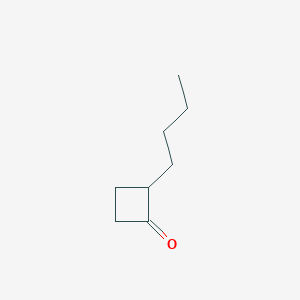

2-Butylcyclobutanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14O |

|---|---|

Molecular Weight |

126.20 g/mol |

IUPAC Name |

2-butylcyclobutan-1-one |

InChI |

InChI=1S/C8H14O/c1-2-3-4-7-5-6-8(7)9/h7H,2-6H2,1H3 |

InChI Key |

KYEUSBNBGPTJSX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CCC1=O |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 2 Butylcyclobutanone Derivatives

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl group of 2-butylcyclobutanone, like other cyclobutanones, is characterized by its high electrophilicity, a direct consequence of the inherent ring strain in the four-membered ring. liskonchem.comnih.gov This increased electrophilicity makes the carbonyl carbon particularly susceptible to attack by nucleophiles. liskonchem.com Nucleophilic addition to the carbonyl group is a fundamental reaction, leading to the formation of a new single bond and a change in the hybridization of the carbonyl carbon from sp² to sp³. masterorganicchemistry.com

The general mechanism for nucleophilic addition to a carbonyl group involves the attack of a nucleophile on the partially positively charged carbonyl carbon. masterorganicchemistry.comsavemyexams.com This can be promoted by either basic or acidic conditions. libretexts.org In a basic medium, a more reactive, negatively charged nucleophile directly attacks the carbonyl carbon. libretexts.org Under acidic catalysis, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a neutral nucleophile. libretexts.org

The stereochemistry of nucleophilic addition to α-chiral cyclobutanones, such as this compound, is a significant consideration. The approach of the nucleophile can be influenced by the existing stereocenter, potentially leading to diastereomeric products. The Felkin-Anh model is often used to predict the stereochemical outcome of nucleophilic additions to α-chiral acyclic ketones, and similar principles can be applied to cyclic systems. This model suggests that the largest group on the α-carbon will orient itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. fiveable.me In the case of this compound, the butyl group would be considered the largest substituent.

Ring-Opening and Rearrangement Pathways

The significant ring strain of the cyclobutanone (B123998) ring, estimated to be around 26-28.6 kcal/mol, is a major driving force for various ring-opening and rearrangement reactions. nih.gov These transformations often lead to the formation of more stable, less strained cyclic or acyclic systems.

Thermal and Catalytic Ring Cleavage Processes

The cleavage of the cyclobutane (B1203170) ring can be induced by thermal or catalytic means. researchgate.netnih.gov In the context of 2-substituted cyclobutanones, the presence of the substituent can influence the regioselectivity of the ring cleavage. For instance, fused 2-vinyl or 2-phenyl substituted cyclobutanones undergo stereoselective ring opening when treated with alkoxide ions, leading to vicinally disubstituted cycloalkene derivatives. d-nb.infobeilstein-journals.org The presence of a substituent at the C-2 position that can stabilize a developing vicinal carbanion is often a prerequisite for such ring-opening reactions to occur under basic conditions. beilstein-journals.orgbeilstein-journals.org

Lewis acids can also catalyze the ring-opening of cyclobutanone derivatives. researchgate.net For example, an iron-catalyzed ring-opening reaction of simple cyclobutanones has been developed to produce α,β-unsaturated ketones. researchgate.net Another example is a silver-catalyzed ring-opening/alkyne-carbonyl metathesis sequence of alkyne-tethered cyclobutanones, which furnishes multisubstituted naphthyl ketones. acs.org The mechanism is believed to involve the Lewis acid facilitating both the C-C bond cleavage of the cyclobutanone and the subsequent metathesis. acs.org

Photochemical methods can also induce ring-opening. UV excitation of cyclobutanone can lead to α-cleavage, forming a biradical intermediate that can further react to yield products like ethene and ketene (B1206846), or carbon monoxide and cyclopropane (B1198618)/propene. rsc.org The significant ring strain in cyclobutanone lowers the barrier for C-C bond fission in the excited state. rsc.org

Intramolecular "Cut-and-Sew" Reactions for Fused-Ring Systems

A powerful strategy for constructing complex ring systems from cyclobutanone derivatives is the "cut-and-sew" reaction. nih.govacs.orguchicago.eduresearchgate.net This process involves the transition-metal-catalyzed activation of a C-C bond in the cyclobutanone ring (the "cut" step), followed by the insertion of a tethered unsaturated moiety (the "sew" step). acs.orguchicago.eduresearchgate.net This deconstructive approach provides access to diverse bridged and fused ring scaffolds. acs.orguchicago.eduresearchgate.net

For the synthesis of fused-ring systems from α-substituted cyclobutanones like this compound derivatives, the challenge lies in achieving selective C-C cleavage and coupling at the more sterically hindered C2 (proximal) position. nih.gov However, effective catalytic systems have been developed to achieve this. For instance, an intramolecular "cut-and-sew" reaction between cyclobutanones and alkynes has been developed to construct cyclohexenone-fused rings. nih.gov This transformation is enabled by using an electron-rich, less bulky phosphine (B1218219) ligand in conjunction with an electron-deficient rhodium precatalyst. nih.gov Mechanistic studies suggest that the reaction may initiate with the cleavage of the less hindered distal C-C bond, followed by decarbonylation and CO reinsertion, which then allows the rhodium to insert at the more hindered proximal position. nih.gov

Oxidation Reactions and Baeyer-Villiger Transformations

The oxidation of this compound can lead to various products, with the Baeyer-Villiger oxidation being a particularly significant transformation. This reaction converts ketones into esters, or in the case of cyclic ketones, into lactones, through the insertion of an oxygen atom. wikipedia.orgsigmaaldrich.comorganic-chemistry.org The reaction is typically carried out using peroxyacids or peroxides as the oxidant. wikipedia.orgsigmaaldrich.com

The Baeyer-Villiger oxidation is known for its stereospecificity and predictable regiochemistry, which is dependent on the relative migratory aptitude of the substituents attached to the carbonyl group. sigmaaldrich.comorganic-chemistry.org The general migratory order is tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org For an unsymmetrical ketone like this compound, the butyl group (a primary alkyl group) would be expected to migrate in preference to the methylene (B1212753) group of the ring (also primary). However, the inherent strain and stereoelectronics of the cyclobutanone ring can influence the outcome.

Recent advancements have focused on developing catalytic and asymmetric versions of the Baeyer-Villiger oxidation. Chiral phosphoric acids have been used to catalyze the enantioselective Baeyer-Villiger reaction of 3-substituted cyclobutanones using aqueous hydrogen peroxide as the oxidant, affording enantiomerically enriched γ-lactones. thieme-connect.com Palladium-catalyzed asymmetric Baeyer-Villiger oxidation of prochiral 3-substituted cyclobutanones has also been achieved using phosphinooxazoline (PHOX) ligands. caltech.edu Furthermore, environmentally friendly methods have been developed, such as using thioureas as catalysts with hydrogen peroxide as the oxidant. rsc.org Biocatalytic approaches using monooxygenase enzymes have also proven effective for the desymmetrization of prochiral 3-substituted cyclobutanones, yielding optically enriched γ-lactones. researchgate.net

Reactions with Specific Reagents (e.g., Dialkoxycarbenes)

The reaction of cyclobutanones with specific reagents like carbenes can lead to interesting transformations. For instance, the reaction of 2-tert-butylcyclobutanone with a dialkoxycarbene has been studied. mcmaster.ca While the specific outcomes for this compound are not detailed in the provided context, the study of such reactions provides insight into the reactivity of the strained ketone.

Enolate Intermediate Chemistry and Trapping Reactions

The formation of enolates from cyclobutanones is a key step in many synthetic transformations, allowing for functionalization at the α-carbon. nih.gov However, the enolization of cyclobutanones is energetically less favorable compared to less strained ketones due to an increase in ring strain upon formation of the enolate. nih.gov Despite this, cyclobutanone enolates can be generated and trapped with various electrophiles.

For instance, a copper-catalyzed conjugate silylation of cyclobutenone derivatives generates β-silylated cyclobutanones. nih.govd-nb.info The intermediate enolate in this reaction can be trapped with an electrophile like diphenyl chlorophosphate to afford silylated enol phosphates. nih.govd-nb.info These enol phosphates can then be further functionalized through cross-coupling reactions. nih.govd-nb.info

The generation and trapping of benzocyclobutenone enolate have also been studied. psu.edursc.org Gas-phase experiments and ab initio calculations have been used to explore its thermochemistry and reactivity, revealing a preference for C-alkylation over O-alkylation. psu.edursc.org These fundamental studies have enabled the development of conditions for the successful generation and trapping of this enolate in solution. psu.edursc.org

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, measure the vibrational energies of molecules. These methods are particularly useful for identifying the functional groups present in a molecule.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The IR spectrum of 2-Butylcyclobutanone is dominated by a very strong, sharp absorption band characteristic of the carbonyl (C=O) group. For cyclobutanones, this C=O stretching vibration appears at a higher frequency (around 1780-1800 cm⁻¹) compared to acyclic ketones (typically 1715 cm⁻¹) due to increased ring strain. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (CH₃, CH₂) | 2850 - 2960 | Strong |

| C=O Stretch | Ketone (in 4-membered ring) | 1780 - 1800 | Very Strong, Sharp |

| CH₂ Scissoring | Alkyl | ~1465 | Medium |

Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light, usually from a laser. horiba.combruker.com While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability.

For this compound, the C=O stretch is also observable in the Raman spectrum, though it is typically weaker than in the IR spectrum. Conversely, vibrations of non-polar bonds, such as the C-C bonds within the cyclobutane (B1203170) ring and the butyl chain, are expected to produce strong signals in the Raman spectrum. The symmetric vibrations of the molecule are often more prominent in Raman spectra. The Raman spectrum of the parent compound, cyclobutanone (B123998), has been studied to assign its various vibrational modes. tandfonline.comtandfonline.com This provides a foundational understanding for interpreting the more complex spectrum of its 2-butyl derivative.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry, particularly when coupled with chromatographic separation, provides high sensitivity and selectivity for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. It is frequently employed for purity assessment and the identification of trace-level impurities that may arise during synthesis or from degradation. In the context of food analysis, GC-MS is the basis for official methods to detect 2-alkylcyclobutanones (2-ACBs) as markers for irradiation. nih.gov

The process involves introducing the sample into the gas chromatograph, where it is vaporized. An inert carrier gas sweeps the vaporized sample through a long, thin capillary column. The separation is based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase (a coating on the column wall). Compounds with higher volatility and lower affinity for the stationary phase elute faster.

Upon exiting the column, the separated compounds enter the mass spectrometer. In the ion source, molecules are typically ionized by electron impact (EI) or chemical ionization (CI). Chemical ionization, using a reagent gas like isobutane, is a softer ionization technique that can reduce fragmentation and enhance the molecular ion peak, which is beneficial for confirming the molecular weight of the analyte. nih.gov The resulting ions are then separated by a mass analyzer based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint for identification. The quality of the chromatograms obtained can be improved through optimized cleanup procedures, allowing for the detection of 2-ACBs even at low concentrations. nih.gov

Impurity profiling by GC-MS is a critical step in pharmaceutical and chemical manufacturing. thermofisher.com This process involves the detection, identification, and quantification of any unwanted chemicals. For this compound, this would include starting materials, by-products, and degradation products. High-resolution accurate mass spectrometry (HRAMS) coupled with GC can further enhance the identification of unknown impurities by providing highly accurate mass measurements, which allow for the determination of elemental compositions. thermofisher.com

Table 1: Typical GC-MS Parameters for 2-Alkylcyclobutanone Analysis

While GC-MS is highly effective, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers an alternative and often more sensitive approach, especially for analytes that require derivatization. nih.gov this compound, being a relatively nonpolar molecule, does not ionize efficiently by electrospray ionization (ESI). To overcome this limitation, chemical derivatization is employed to introduce a polar, easily ionizable functional group into the molecule. nih.govnih.gov

A reported method for the analysis of 2-alkylcyclobutanones involves a pre-column derivatization with hydroxylamine. nih.govresearchgate.net This reaction converts the ketone functional group into an oxime, which contains a polar functional group that greatly enhances the ESI-MS response. This derivatization allows for significantly improved analytical sensitivity, enabling the detection of 2-ACBs from food irradiated at very low doses. nih.gov Another derivatizing agent used for ketones in LC-MS analysis is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group to form a hydrazone. researchgate.net

The derivatized analyte is then separated using liquid chromatography, typically reversed-phase HPLC, before being introduced into the tandem mass spectrometer. In the MS/MS system, a specific precursor ion (the derivatized molecular ion) is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), is highly selective and provides excellent signal-to-noise ratios, further enhancing detection limits. The combination of chemical derivatization and LC-MS/MS detection offers a powerful tool for the trace-level quantification of this compound. nih.gov

Table 2: Comparison of Analytical Approaches for this compound

Other Chromatographic Methods (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used to identify, quantify, and purify individual components from a mixture. researchgate.net For the analysis of this compound, HPLC is most effective when coupled with a derivatization step, as the native cyclobutanone structure lacks a strong chromophore for standard UV-Vis detection.

The most common approach for analyzing ketones like this compound via HPLC involves derivatization with 2,4-dinitrophenylhydrazine (DNPH). researchgate.net The resulting 2,4-dinitrophenylhydrazone derivative is a brightly colored compound that absorbs strongly in the UV-visible region, allowing for sensitive detection. The separation is typically performed using a reverse-phase (RP-HPLC) column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile and water. researchgate.netsielc.com The components of the sample are separated based on their hydrophobicity, with more nonpolar compounds being retained longer on the column.

Developing an HPLC method requires careful optimization of the column type, mobile phase composition, flow rate, and temperature to achieve adequate resolution between the analyte of interest and any impurities. researchgate.net Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve constructed from standards of known concentration.

Table 3: Exemplar HPLC Method Parameters for Derivatized Ketone Analysis

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., Jet-cooled Laser-Induced Fluorescence)

While there is no specific literature detailing its application to this compound, jet-cooled laser-induced fluorescence (LIF) spectroscopy is a powerful technique for the high-resolution structural elucidation of molecules in the gas phase. This method could theoretically be applied to gain detailed insight into the electronic and vibrational structure of this compound.

The technique involves expanding the sample molecule, seeded in an inert carrier gas like argon, through a small nozzle into a vacuum chamber. This process, known as supersonic expansion or jet-cooling, dramatically lowers the rotational and vibrational temperatures of the molecule to just a few Kelvin. illinois.edu This cooling simplifies the electronic spectrum by collapsing many rotational and vibrational "hot bands" into a few well-defined transitions, allowing for much clearer spectral interpretation. nih.gov

Once cooled, the molecules are excited by a tunable laser. When the laser frequency matches an electronic transition, the molecule absorbs a photon and is promoted to an excited electronic state. It then relaxes by emitting a photon (fluorescence), which is collected by a detector. illinois.edu A plot of fluorescence intensity versus laser frequency yields the LIF spectrum.

For a molecule like this compound, this high-resolution data could provide precise information on the vibrational frequencies of both the ground and excited electronic states. nih.gov Analysis of the rotational structure within the vibronic bands could lead to the accurate determination of rotational constants, which are directly related to the molecule's geometry and conformation in different electronic states. illinois.edu Such data is fundamental for understanding the molecule's precise three-dimensional structure and the effects of electronic excitation on its geometry.

Computational Chemistry and Theoretical Studies of Cyclobutanone Systems

Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory)

Quantum chemical calculations, such as Ab Initio methods and Density Functional Theory (DFT), are fundamental to modern chemical research. These methods solve approximations of the Schrödinger equation to determine the electronic structure and properties of molecules. They have been widely applied to cyclobutanone (B123998) to understand its unique characteristics, which are heavily influenced by its strained four-membered ring. researchgate.netnycu.edu.tw

Geometrical optimization is a computational process that seeks to find the minimum energy arrangement of atoms in a molecule. For cyclobutanone, a key structural question is the planarity of the four-membered ring. Early experimental work and subsequent high-level calculations have confirmed that the ground-state geometry of cyclobutanone is not planar but puckered, adopting a C_s symmetry. aip.orgworldscientific.com This puckering helps to alleviate some of the torsional strain that would be present in a fully planar structure. libretexts.org

Calculations using methods like Coupled Cluster (CCSD) and Møller–Plesset perturbation theory (MP2) have quantified this puckering. worldscientific.comresearchgate.net For instance, DFT calculations at the B3LYP/6-311++G** level predict a deviation from planarity of 5.0°, while MP2/6-311++G** calculations yield a puckering angle of 15.7°. worldscientific.com The planar C_2v structure is not a minimum on the potential energy surface but rather a transition state for the interconversion of the two equivalent puckered conformations. worldscientific.com

Electronic structure analysis focuses on the distribution of electrons within the molecule, particularly the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For cyclobutanone, the HOMO is typically the non-bonding orbital (n) on the carbonyl oxygen, while the LUMO is the anti-bonding π* orbital of the carbonyl group. ucl.ac.ukwhiterose.ac.uk Excitation of an electron from the n to the π* orbital (S₁ state) is central to the molecule's rich photochemistry. researchgate.netnycu.edu.tw

| Method/Basis Set | Calculated Property | Value | Reference |

| CCSD/6-311++G | Ring-Puckering Angle | 171.7° (defined between planes) | aip.orgresearchgate.net |

| MP2/6-311G | Puckering Angle | 15.7° | worldscientific.com |

| B3LYP/6-311G | Puckering Angle | 5.0° | worldscientific.com |

| MP2/6-311G | Barrier to Planarity | 196.7 cm⁻¹ (0.56 kcal/mol) | worldscientific.com |

The four-membered ring of cyclobutane (B1203170) and its derivatives is characterized by significant ring strain. This instability arises from two main sources: angle strain, due to the deviation of C-C-C bond angles from the ideal sp³ tetrahedral angle of 109.5°, and torsional strain from the eclipsing of adjacent C-H bonds. libretexts.orgwikipedia.org The total ring strain energy of cyclobutane is approximately 26.3 kcal/mol. wikipedia.org This inherent strain makes the carbonyl group of cyclobutanone more electrophilic compared to less strained ketones like cyclopentanone (B42830) or cyclohexanone. nih.gov

Computational studies have quantified this strain. DFT calculations comparing a cyclobutanone derivative to its ring-opened isomer found the acyclic form to be 25.0 kcal/mol more stable, a direct reflection of the energy released upon relieving the ring strain. nih.gov The molecule adopts a puckered or "butterfly" conformation to achieve a compromise, reducing torsional strain at the cost of a slight increase in angle strain (the C-C-C angle is ~88°). libretexts.orgwikipedia.org For a substituted compound like 2-butylcyclobutanone, additional conformational complexity arises from the orientation of the butyl group, which can exist in either an axial or equatorial position relative to the puckered ring, each with different energetic costs.

| Cycloalkane | Ring Strain (kcal/mol) | Primary Source of Strain | Reference |

| Cyclopropane (B1198618) | 29 | Angle Strain | wikipedia.org |

| Cyclobutane | 26.3 | Angle Strain, Torsional Strain | wikipedia.org |

| Cyclopentane | 7.4 | Torsional Strain | wikipedia.org |

| Cyclohexane | 1.3 | Minimal Strain (in chair form) | wikipedia.org |

Quantum chemistry is exceptionally useful for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates, transition states, and reaction products. The photochemistry of cyclobutanone, particularly the Norrish Type-I reaction, has been a major focus of such studies. researchgate.netnycu.edu.twacs.org Upon excitation to the first singlet excited state (S₁), cyclobutanone can undergo α-cleavage to form a biradical intermediate. This intermediate can then proceed through several pathways:

Decarbonylation (C3 Channel): Loss of carbon monoxide (CO) to form cyclopropane or, after rearrangement, propene. researchgate.netnycu.edu.tw

Cycloelimination (C2 Channel): Fission to produce ketene (B1206846) and ethylene. researchgate.netnycu.edu.tw

Methods like Complete Active Space Self-Consistent Field (CASSCF) are employed to correctly describe the electronic structure of the excited states and biradical species involved. researchgate.net These calculations have been used to locate the transition states for bond cleavage and subsequent reactions, as well as critical features like conical intersections, which are points where potential energy surfaces cross and facilitate rapid, non-radiative decay back to the ground state. researchgate.netwhiterose.ac.uk

Beyond photochemistry, DFT has been used to rationalize the reactivity of substituted cyclobutanones. For example, in the acid-catalyzed reaction of 2-hydroxycyclobutanones with thiols, DFT calculations elucidated the mechanism and explained the differing reactivity between 2-aryl and 2-alkyl substituted variants by analyzing the stability of key carbocation intermediates. unica.it

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on stationary points on a potential energy surface, molecular dynamics (MD) simulations model the time evolution of a molecular system. This is particularly crucial for understanding photochemical processes that occur on ultrafast timescales. aip.orgarxiv.orgarxiv.org Recently, the photodynamics of cyclobutanone have been the subject of a major computational challenge, leading to numerous MD studies. cecam.org

These studies often employ non-adiabatic molecular dynamics methods, such as trajectory surface hopping (TSH), which allow the simulation to move between different electronic potential energy surfaces (e.g., from S₂ to S₁ to S₀). researchgate.netaip.orgresearchgate.net By running a large number of trajectories, these simulations can predict excited-state lifetimes, quantum yields of different products, and the specific molecular motions that drive the chemical reactions. For cyclobutanone excited at 200 nm, simulations predict rapid relaxation from the initially excited S₂ state to the S₁ state, followed by ring-opening and fragmentation on a sub-picosecond to picosecond timescale. aip.orgarxiv.orgaip.org

| Simulation Method | Process | Predicted Timescale | Reference |

| TDDFT-FSSH | S₂ → S₁ Relaxation | 3.96 ps | aip.org |

| TDDFT-FSSH | S₁ → S₀ Relaxation | 498 fs | aip.org |

| MCTDH | S₂ → S₁ Relaxation | A few hundred fs to 1 ps | whiterose.ac.uk |

| MASH | S₂ Depopulation | ~230 fs | researchgate.netaip.org |

Stereochemical Modeling and Prediction of Enantioselectivity

For chiral molecules like this compound, a key challenge is to predict and rationalize the stereochemical outcome of reactions. Computational modeling is a powerful tool for this purpose. While specific enantioselectivity studies on this compound are lacking, research on related systems demonstrates the approach.

A synergistic experimental and computational study on the hydride reduction of 3-substituted cyclobutanones provides a clear example. vub.ac.be Experimentally, the reduction was found to be highly stereoselective, predominantly forming the cis-alcohol. DFT calculations were used to model the transition states for the two possible modes of hydride attack (syn and anti to the substituent). The calculations successfully reproduced the experimental observations, showing a strong energetic preference for the pathway leading to the cis product. vub.ac.be The analysis revealed that the selectivity is governed by a combination of torsional strain and repulsive electrostatic interactions, consistent with established models like the Felkin-Anh model. vub.ac.be

This type of study highlights how computational modeling can be applied to predict the enantioselectivity of reactions involving this compound. By building accurate models of the transition states for competing reaction pathways, one can calculate the activation energy barriers and thus predict the ratio of stereoisomeric products. arxiv.orgnih.gov

| Substrate | Reducing Agent | Experimental cis:trans Ratio | Computational Model | Reference |

| 3-phenylcyclobutanone | NaBH₄ | 93:7 | DFT | vub.ac.be |

| 3-benzyloxycyclobutanone | NaBH₄ | >99:1 | DFT | vub.ac.be |

Synthetic Applications and Intermediate Utility of 2 Butylcyclobutanone

Role as a Versatile Building Block in Complex Organic Synthesis

2-Butylcyclobutanone, a derivative of cyclobutanone (B123998), serves as a highly valuable and versatile building block in the field of organic synthesis. The utility of cyclobutanones, in general, stems from their inherent ring strain, which is estimated to be around 26 kcal/mol. baranlab.org This strain makes the four-membered ring susceptible to cleavage under various reaction conditions, including thermolysis, photolysis, and catalysis by transition metals. nih.govresearchgate.net This reactivity allows cyclobutanones to act as precursors to a wide array of more complex molecular structures that would be challenging to synthesize through other methods. researchgate.netspringernature.com

The strained cyclic ketone can undergo ring-opening reactions to generate reactive intermediates. nih.gov For instance, under thermal conditions, cyclobutenones (an unsaturated analog) can undergo a 4π-electrocyclic ring opening to form vinylketene intermediates, which can then participate in cycloadditions to build highly substituted aromatic compounds. nih.gov The strategic placement of the butyl group on the cyclobutanone ring provides a lipophilic handle and steric influence that can be exploited to control the stereochemistry of subsequent reactions. This makes this compound not just a simple cyclic ketone but a sophisticated synthon for constructing intricate molecular frameworks in natural product synthesis and medicinal chemistry. baranlab.orgspringernature.com

Precursor in the Synthesis of Enantiopure Compounds (e.g., γ-Lactones, Prostaglandins)

The chemical reactivity of the cyclobutanone scaffold makes it an excellent starting point for the stereoselective synthesis of enantiopure compounds, which are crucial in pharmacology.

γ-Lactones: Cyclobutane-fused γ-lactones are significant structural motifs found in numerous biologically active natural products. d-nb.info Syntheses have been developed that use cyclobutanone derivatives to create these valuable bicyclic lactone systems. For example, a novel cascade reaction between 2-hydroxycyclobutanone and specific Wittig reagents has been shown to produce cyclobutane-fused bicyclic γ-lactones efficiently. d-nb.info Another approach involves the oxidation of halogenomethylcyclobutanones, which are readily available, to form α-methylene-γ-lactones. rsc.org The synthesis of cyclobutane (B1203170) fused γ-butyrolactones has also been achieved through an intramolecular [2+2] photocycloaddition, a method applied in the formal synthesis of the natural product grandisol. researchgate.net

Below is a table summarizing a key transformation for synthesizing these structures:

Table 1: Synthesis of Cyclobutane-Fused Bicyclic γ-Lactones| Starting Material | Reagent | Key Transformation | Product | Reference |

|---|---|---|---|---|

| 2-Hydroxycyclobutanone | Carboxamide-bearing Wittig Reagents | Cascade Reaction | 2-Oxabicyclo[3.2.0]heptan-3-ones | d-nb.info |

| Halogenomethylcyclobutanones | Oxidizing Agent, followed by DBN | Oxidation and Elimination | α-Methylene-γ-lactones | rsc.org |

| 1,6-Dienes (Acetal Tethered) | Cu(I) Catalyst, hv | Intramolecular [2+2] Photocycloaddition | Cyclobutane-fused γ-butyrolactones | researchgate.net |

Prostaglandins: Prostaglandins are a group of physiologically active lipid compounds with diverse hormone-like effects. researchgate.net Their complex structures, typically featuring a cyclopentane core with two side chains, have made them a significant target for total synthesis. The seminal work by E.J. Corey on prostaglandin synthesis established foundational strategies, many of which involve lactone intermediates, famously known as the "Corey lactone". youtube.com Cyclobutanone derivatives like this compound can serve as precursors to the critical cyclopentane ring of prostaglandins through ring expansion reactions. The synthesis often begins with a substituted cyclopentadiene which undergoes a Diels-Alder reaction to set up the core structure. youtube.com The functional groups on a precursor like this compound can be manipulated to install the necessary side chains and stereocenters required for biologically active prostaglandins such as PGE2 and PGF2α. youtube.comnih.gov The biosynthesis of prostaglandins in the body from arachidonic acid via the cyclooxygenase (COX) enzymes provides the inspiration for these complex synthetic routes. nih.govresearchgate.net

Intermediates for the Construction of Fused and Spirocyclic Architectures

The inherent strain of the cyclobutane ring makes this compound an ideal intermediate for constructing more elaborate cyclic systems, including fused and spirocyclic frameworks. These complex architectures are features of many natural products and are of significant interest in medicinal chemistry. d-nb.info

Ring-opening and rearrangement reactions are common strategies. For example, the reaction of cyclobutanone derivatives can lead to the formation of bicyclic systems where the four-membered ring is fused to another ring, such as a lactone. d-nb.inforesearchgate.net This approach provides access to valuable scaffolds like 2-oxabicyclo[3.2.0]heptan-3-ones. d-nb.info Furthermore, intramolecular cycloadditions starting from precursors designed with a cyclobutane moiety can yield intricate polycyclic structures. The ability to selectively cleave bonds within the cyclobutane ring allows for controlled ring expansion, transforming the four-membered ring into five- or six-membered rings that are part of a larger, fused system. researchgate.net

Table 2: Examples of Complex Architectures from Cyclobutanone Precursors

| Precursor Type | Reaction Type | Resulting Architecture | Example Application | Reference |

|---|---|---|---|---|

| Substituted Cyclobutanone | Intramolecular Photocycloaddition | Fused Bicyclic Lactone | Formal synthesis of grandisol | researchgate.net |

| 2-Hydroxycyclobutanone | Cascade Reaction with Wittig Reagent | Fused Bicyclic Lactone | Synthesis of 2-oxabicyclo[3.2.0]heptan-3-ones | d-nb.info |

| Furan-fused Cyclobutanone | Ring-Opening Transformations | Diverse Polycyclic Skeletons | Late-stage modification of natural products | springernature.com |

Research Applications in Novel Chemical Development (e.g., Pharmaceuticals, Agrochemicals)

The unique three-dimensional structure and conformational properties of the cyclobutane ring have made it an increasingly popular component in the design of novel bioactive molecules for both pharmaceutical and agrochemical applications.

Pharmaceuticals: In medicinal chemistry, the cyclobutane ring is often used as a bioisostere for other groups, such as phenyl rings or alkynes, to improve pharmacokinetic properties like solubility and metabolic stability. nih.govchemrxiv.org The rigid, puckered structure of the cyclobutane moiety can precisely orient substituents in three-dimensional space, leading to enhanced binding affinity and selectivity for biological targets. nih.gov For instance, cyclobutane-containing compounds have been investigated as H3 receptor antagonists for cognitive disorders and as inhibitors of enzymes involved in autoimmune diseases. nih.gov As a versatile precursor, this compound provides a starting point for synthesizing libraries of novel cyclobutane-containing compounds for screening in drug discovery programs.

Agrochemicals: The search for new pesticides (including herbicides, fungicides, and insecticides) with novel modes of action is critical for modern agriculture. nih.gov Versatile building blocks are essential for creating the chemical diversity needed in these discovery efforts. While specific applications of this compound in commercial agrochemicals are not widely documented, its utility in generating complex and novel molecular scaffolds makes it a valuable tool for researchers. The development of new fungicides and insecticides often involves exploring unique chemical spaces to overcome resistance and improve safety profiles. nih.gov The ability to construct diverse fused and spirocyclic systems from a cyclobutanone core allows for the synthesis of compounds with new steric and electronic properties suitable for agrochemical research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.